molecular formula C9H7BrClNO B8094745 2-Bromoquinolizin-5-ium-1-ol;chloride

2-Bromoquinolizin-5-ium-1-ol;chloride

Cat. No.: B8094745
M. Wt: 260.51 g/mol
InChI Key: MAOOILNJFCATQW-UHFFFAOYSA-N
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Description

2-Bromoquinolizin-5-ium-1-ol;chloride is a heterocyclic organic compound featuring a quinolizinium core—a bicyclic aromatic system comprising fused pyridine and benzene rings. The bromine substituent at the 2-position and the hydroxyl group at the 1-position contribute to its unique electronic and steric properties. The chloride counterion enhances solubility in polar solvents, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-bromoquinolizin-5-ium-1-ol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO.ClH/c10-7-4-6-11-5-2-1-3-8(11)9(7)12;/h1-6H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOOILNJFCATQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+]2C=CC(=C(C2=C1)O)Br.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Structure Substituents CAS Number Key Properties/Applications
2-Bromoquinolizin-5-ium-1-ol;chloride Quinolizinium 2-Br, 1-OH, Cl⁻ counterion - Polar solubility, potential drug lead
5-Bromoquinoline hydrochloride Quinoline 5-Br, Cl⁻ counterion 122759-89-1 Antimicrobial activity, synthesis
2-(4-Bromoanilino)-6-(4-chlorophenyl)-5-methoxycarbonyl-4-methyl-3,6-dihydropyrimidin-1-ium Chloride Pyrimidinium 4-Br-anilino, 4-Cl-phenyl, Cl⁻ counterion - Crystallography studies, drug design
5-(2-chloroethyl)phenazin-5-ium,chloride Phenazinium 2-chloroethyl, Cl⁻ counterion 94496-06-7 Electrochemical applications

Structural Insights :

  • Core Heterocycle: The quinolizinium core (target compound) differs from quinoline (flat monocyclic) and phenazinium (larger π-system) in electronic delocalization and steric bulk, influencing binding interactions in biological or material contexts .
  • Substituent Effects: Bromine at the 2-position (target) vs.
  • Counterion Role : Chloride in all compounds enhances aqueous solubility, but phenazinium derivatives (e.g., 5-(2-chloroethyl)phenazin-5-ium,chloride) may exhibit stronger π-π stacking due to extended aromaticity, useful in electrochemical sensors .

Physicochemical and Functional Comparisons

Key Findings :

  • Sensor Potential: While the target compound lacks direct sensor data, KCl/methanol systems (as in ) are common in electrochemical sensing, suggesting compatibility for similar applications .
  • Pharmaceutical Relevance: Pyrimidinium derivatives () are studied for kinase inhibition, implying that bromoquinolizinium analogs could target similar enzymatic pathways .
  • Toxicity and Handling: Phenazinium chlorides () require stringent safety protocols (100% concentration noted), whereas bromoquinolines show lower acute toxicity in antimicrobial studies .

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